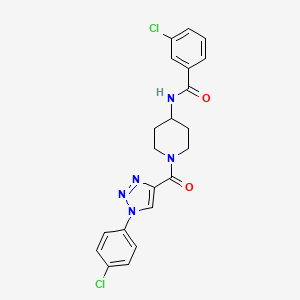
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids.
Wirkmechanismus
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide acts as a potent agonist of the CB1 and CB2 receptors. When it binds to these receptors, it activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This activation of the CB1 and CB2 receptors is responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and relaxation.
Biochemical and Physiological Effects
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain sensation, increase appetite, and improve memory function. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide is a potent agonist of the CB1 and CB2 receptors, and it has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. One of the advantages of using 2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide in lab experiments is its potency, which allows researchers to study the effects of cannabinoids at very low concentrations. However, one of the limitations of using 2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide is its potential for toxicity, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many future directions for research on 2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids that are more potent and selective than 2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. Finally, there is a need for more research on the therapeutic potential of synthetic cannabinoids for various medical conditions.
Synthesemethoden
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-chloro-N-(4-hydroxyphenyl)propanamide with thionyl chloride to form 2-chloro-N-(4-chlorophenyl)propanamide. This compound is then reacted with 2-aminothiophenol to form 2-chloro-N-(4-chlorophenyl)-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide. This compound is then further reacted with acetic anhydride to form 2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, and it has been used to study the effects of cannabinoids on various physiological processes, including pain sensation, appetite, and memory.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-6(12)11(15)13-8-2-3-9-7(10(8)14)4-5-16-9/h4-6,8H,2-3H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOQYNDFTMFQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC2=C(C1=O)C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2978774.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2978777.png)




![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2978789.png)